1beta-Hydroxylup-20(29)-en-3-one
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Overview
Description
1beta-Hydroxylup-20(29)-en-3-one is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties and is often studied for its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1beta-Hydroxylup-20(29)-en-3-one typically involves the extraction from natural sources such as the bark of certain plants. The compound can be isolated through a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization. Specific synthetic routes may vary, but they generally involve the use of organic solvents and reagents to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant materials followed by purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1beta-Hydroxylup-20(29)-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups of the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities compared to the parent compound.
Scientific Research Applications
1beta-Hydroxylup-20(29)-en-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of other triterpenoids and related compounds.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research focuses on its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1beta-Hydroxylup-20(29)-en-3-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. These interactions can lead to changes in cellular processes such as inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1beta-Hydroxylup-20(29)-en-3-one include other triterpenoids such as lupeol, beta amyrin, and oleanolic acid. These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a ketone group. These structural features contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGESLRCWHPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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